N-(4-bromophenyl)-N'-cyclooctylurea

Description

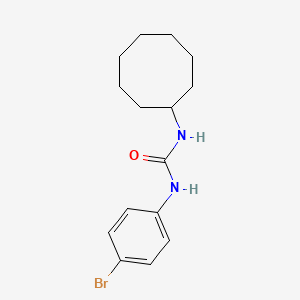

N-(4-Bromophenyl)-N'-cyclooctylurea is a substituted urea derivative featuring a 4-bromophenyl group on one nitrogen atom and a cyclooctyl group on the adjacent nitrogen (Figure 1). Urea derivatives are widely studied for their diverse applications, including agrochemical and pharmaceutical uses, due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-cyclooctylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O/c16-12-8-10-14(11-9-12)18-15(19)17-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYUOCXDQUVMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-cyclooctylurea typically involves the reaction of 4-bromoaniline with cyclooctyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

Step 1: Dissolve 4-bromoaniline in anhydrous dichloromethane.

Step 2: Add cyclooctyl isocyanate dropwise to the solution while maintaining the temperature at 0°C.

Step 3: Stir the reaction mixture at room temperature for several hours.

Step 4: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-bromophenyl)-N’-cyclooctylurea can be scaled up by using larger reaction vessels and automated systems to control the addition of reagents and maintain reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-cyclooctylurea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The urea moiety can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The urea bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of oxidized urea derivatives.

Reduction: Formation of reduced amine derivatives.

Hydrolysis: Formation of 4-bromoaniline and cyclooctylamine.

Scientific Research Applications

N-(4-bromophenyl)-N’-cyclooctylurea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties, such as thermal stability and mechanical strength.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-cyclooctylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromophenyl group can interact with aromatic residues in the target protein, while the cyclooctyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : C₁₅H₂₀BrN₂O

- Molecular Weight : ~325.24 g/mol

- logP : Estimated >4.0 (due to the bulky, lipophilic cyclooctyl group).

- Hydrogen Bonding: Two donors (urea NH groups) and three acceptors (carbonyl O and two urea N atoms).

Structural Analogs (Urea Derivatives)

The compound is compared to structurally related N-(4-bromophenyl)-N'-substituted ureas (Table 1):

Notes:

- *logP for this compound is extrapolated from substituent contributions. The cyclooctyl group’s hydrophobicity significantly elevates logP compared to analogs with polar or aromatic N'-substituents.

Physicochemical Properties

- Lipophilicity : Cyclooctyl substitution results in higher logP (>4.5) compared to bromuron (2.5) and Y207-0160 (2.91), suggesting reduced aqueous solubility .

- Solubility : Bulky aliphatic groups like cyclooctyl hinder solubility in polar solvents, whereas pyridine (Y207-0160) or methoxy groups (Y207-4508) improve it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.